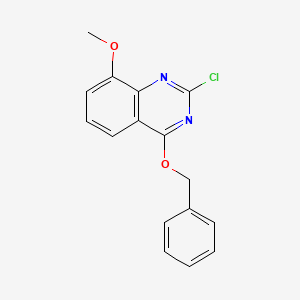

4-(Benzyloxy)-2-chloro-8-methoxyquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in drug design. This particular compound features a quinazoline core with chloro, methoxy, and phenylmethoxy substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions. The presence of chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dechlorinated quinazoline.

Substitution: Amino or thiol-substituted quinazoline derivatives.

Scientific Research Applications

2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups may enhance its binding affinity and selectivity towards these targets. For example, it may inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-methoxyquinazoline: Lacks the phenylmethoxy group, which may reduce its biological activity.

8-Methoxyquinazoline: Lacks both the chloro and phenylmethoxy groups, potentially altering its chemical reactivity and biological properties.

4-Phenylmethoxyquinazoline: Lacks the chloro and methoxy groups, which may affect its solubility and binding affinity

Uniqueness

2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline is unique due to the presence of all three substituents (chloro, methoxy, and phenylmethoxy), which may confer enhanced biological activity and selectivity compared to its analogs .

Biological Activity

4-(Benzyloxy)-2-chloro-8-methoxyquinazoline is a compound within the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : C16H15ClN2O2

- Molecular Weight : 302.75 g/mol

- IUPAC Name : this compound

This compound acts primarily by inhibiting key signaling pathways involved in cancer progression. Notably, it targets the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. By disrupting the interaction between β-catenin and TCF4 (T-cell factor 4), the compound reduces the transcriptional activity of Wnt target genes, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that derivatives of quinazoline compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating similar quinazoline derivatives found that compounds targeting the β-catenin/TCF4 interaction showed IC50 values ranging from 5.64 μM to 23.18 μM against HCT116 and HepG2 cells .

Table 1: Cytotoxicity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 18B | HCT116 | 8.50 ± 1.44 |

| Compound 18B | HepG2 | 23.18 ± 0.45 |

| Imatinib Mesylate | HCT116 | Comparable |

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through the downregulation of critical proteins associated with survival and proliferation, such as c-MYC and Cyclin D1. This was evidenced by a significant reduction in TOP-luciferase activity and decreased expression levels of β-catenin and TCF4 proteins in treated cells .

Case Studies

Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their anticancer properties:

- Study on β-catenin/TCF4 Interaction :

- Mechanistic Studies :

Properties

Molecular Formula |

C16H13ClN2O2 |

|---|---|

Molecular Weight |

300.74 g/mol |

IUPAC Name |

2-chloro-8-methoxy-4-phenylmethoxyquinazoline |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-13-9-5-8-12-14(13)18-16(17)19-15(12)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

InChI Key |

SYIWHALXLFBZNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N=C2OCC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.